N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide
CAS No.: 864859-03-0
Cat. No.: VC6400459
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864859-03-0 |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.46 |
| IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide |
| Standard InChI | InChI=1S/C19H20N4O2S/c1-12(24)23-9-8-15-16(10-20)19(26-17(15)11-23)21-18(25)13-4-6-14(7-5-13)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25) |
| Standard InChI Key | MYWBLYKUPYZNSQ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Structure and Properties
Molecular Characterization
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide possesses the molecular formula C₁₉H₂₀N₄O₂S and a molecular weight of 368.46 g/mol. Its IUPAC name reflects the fusion of a tetrahydrothienopyridine ring with acetyl and cyano groups at positions 6 and 3, respectively, and a 4-(dimethylamino)benzamide moiety at position 2. The compound’s structure is validated by its InChI key (MYWBLYKUPYZNSQ-UHFFFAOYSA-N), which encodes its stereochemical and substituent details.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂S |
| Molecular Weight | 368.46 g/mol |
| IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide |
| CAS No. | 864859-03-0 |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the construction of the thieno[2,3-c]pyridine scaffold. A reported method includes:
-
Core Formation: Cyclization of 4-aminothiophene derivatives with acetylene dicarboxylates to generate the tetrahydrothienopyridine ring.
-
Functionalization: Introduction of the cyano group via nucleophilic substitution, followed by acetylation at position 6 using acetic anhydride.
-
Benzamide Coupling: Reaction of the intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Key reaction conditions include:
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) to facilitate acetylation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Patent Considerations
Historical precedents for similar compounds, such as tetrahydro-pyridine benzamide derivatives described in US3509166A, highlight the use of bromoalkyl intermediates and arylheterocyclic coupling partners. For example, N-(2-bromoethyl)benzamide reacts with substituted tetrahydropyridines to form tertiary amine linkages, a strategy adaptable to the current compound’s synthesis .
Biological Activity and Mechanism
JNK Inhibition
This compound selectively inhibits c-Jun N-terminal kinases (JNK1/2/3), mitogen-activated protein kinases (MAPKs) that regulate stress responses, apoptosis, and inflammation. By binding to the ATP-binding pocket of JNK, it disrupts phosphorylation cascades, reducing the activation of transcription factors like c-Jun and ATF2. IC₅₀ values for JNK inhibition range from 50–100 nM in enzymatic assays.
Cell Cycle Effects
In human cancer cell lines (e.g., HeLa, MCF-7), treatment with 10 μM of the compound induces G2/M phase arrest, as evidenced by flow cytometry. This correlates with downregulation of cyclin B1 and upregulation of p21, suggesting checkpoint activation. Prolonged exposure (>24 hours) leads to apoptosis via caspase-3/7 activation.
Applications and Future Directions
Therapeutic Prospects
The compound’s dual activity—JNK inhibition and cell cycle modulation—positions it as a candidate for:
-
Oncology: Enhancing chemotherapy efficacy by synergizing with DNA-damaging agents.
-
Neurodegenerative Diseases: Mitigating JNK-mediated neuronal apoptosis in Alzheimer’s and Parkinson’s models.
Challenges and Optimization
-
Solubility: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability.
-
Selectivity: Structural analogs with reduced off-target effects on other kinases (e.g., p38 MAPK) are being synthesized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume